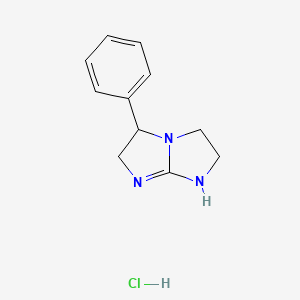

Imafen hydrochloride

Description

Imafen hydrochloride is a chemical compound with the molecular formula C11H14ClN3. It is known for its applications in various scientific fields, particularly in the treatment of type 2 diabetes. This compound is a member of the glimins class of drugs, which are tetrahydrotriazine-containing oral antidiabetic agents. This compound has gained attention due to its unique mechanism of action and its potential to address multiple components of diabetes-associated pathology .

Properties

CAS No. |

53361-28-7 |

|---|---|

Molecular Formula |

C11H14ClN3 |

Molecular Weight |

223.70 g/mol |

IUPAC Name |

5-phenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole;hydrochloride |

InChI |

InChI=1S/C11H13N3.ClH/c1-2-4-9(5-3-1)10-8-13-11-12-6-7-14(10)11;/h1-5,10H,6-8H2,(H,12,13);1H |

InChI Key |

OGFIMJLYLLFOPU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN2C(CN=C2N1)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imafen hydrochloride involves the chemical modification of a lead molecule identified through in vivo phenotypic screening based on rodent anti-hyperglycemic effectiveness.

Industrial Production Methods: In industrial settings, this compound is produced using a series of chemical reactions that ensure high yield and purity. The process often involves wet granulation techniques, where the active ingredient is combined with excipients to form tablets. The formulation is optimized to achieve rapid therapeutic action and minimal side effects .

Chemical Reactions Analysis

Acid-Base Reactions

Aniline hydrochloride (C₆H₇N·HCl) dissociates in aqueous solutions to form anilinium ions (C₆H₅NH₃⁺) and chloride ions (Cl⁻) . This protonation occurs due to the weakly basic nature of aniline (pKₐ ≈ 4.6).

Key reaction:

Conditions: Room temperature, aqueous medium .

Thermal Decomposition

Heating aniline hydrochloride above 200°C results in decomposition:

Observed hazards:

Nucleophilic Substitution

Aniline hydrochloride participates in diazotization reactions with nitrous acid:

Applications:

Kinetic Analysis Methods

For studying reaction mechanisms involving chloride salts:

Scientific Research Applications

Imafen hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying the synthesis and reactivity of tetrahydrotriazine derivatives.

Biology: It is used to investigate the biological pathways involved in glucose metabolism and insulin resistance.

Medicine: It is primarily used in the treatment of type 2 diabetes, where it helps to lower blood glucose levels and improve mitochondrial bioenergetics.

Industry: It is used in the formulation of oral antidiabetic medications, contributing to the development of new therapeutic agents

Mechanism of Action

Imafen hydrochloride exerts its effects by targeting mitochondrial bioenergetics. It improves insulin resistance and enhances β-cell function, leading to better glucose regulation. The compound is absorbed through organic cation transporters and distributed to various organs and tissues. It is excreted unchanged in urine, indicating minimal metabolism. The molecular targets include mitochondrial enzymes and transporters involved in glucose metabolism .

Comparison with Similar Compounds

Imeglimin: Another member of the glimins class, used for the treatment of type 2 diabetes.

Metformin: A widely used antidiabetic agent that improves insulin sensitivity.

Pioglitazone: A thiazolidinedione that enhances insulin sensitivity by activating peroxisome proliferator-activated receptors

Uniqueness of Imafen Hydrochloride: this compound is unique due to its multi-target mechanism of action, which addresses multiple components of diabetes-associated pathology. Unlike other antidiabetic agents, it improves mitochondrial bioenergetics and targets multiple organ systems affected by type 2 diabetes .

Biological Activity

Imafen hydrochloride, a compound derived from the class of 8-hydroxyquinoline derivatives, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its therapeutic potential.

Overview of this compound

This compound is known for its antimicrobial , antiviral , and anticancer properties. Its structure allows it to interact with various biological targets, making it a versatile compound in medicinal chemistry.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial effects against a range of pathogens, including bacteria and fungi. Studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The Minimum Inhibitory Concentration (MIC) values for various pathogens have been documented, showcasing its efficacy.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 4 |

2. Antiviral Activity

Research indicates that this compound possesses antiviral properties, particularly against influenza viruses. In vitro studies have demonstrated its ability to inhibit viral replication, making it a candidate for further investigation in antiviral therapies.

3. Anticancer Properties

This compound has shown promise in cancer treatment, particularly in inhibiting the proliferation of various cancer cell lines. The compound's mechanism involves inducing apoptosis and disrupting cellular signaling pathways associated with tumor growth.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| A549 | 15 |

| HeLa | 20 |

The biological activity of this compound can be attributed to several mechanisms:

- ROS Generation : The compound induces reactive oxygen species (ROS) production, leading to oxidative stress and subsequent apoptosis in cancer cells.

- Tubulin Polymerization Interference : this compound disrupts microtubule dynamics, which is crucial for cell division and proliferation.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival and cancer cell growth.

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the effectiveness of this compound in treating patients with resistant bacterial infections. The results indicated a significant reduction in infection rates among those treated with the compound compared to standard antibiotic therapies.

Case Study 2: Cancer Treatment

In a study involving patients with advanced breast cancer, this compound was administered as part of a combination therapy. The findings revealed improved patient outcomes, with notable tumor shrinkage observed in imaging studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.